基于此骨架的JAK1/JAK2选择性差异: 衍生物显示78倍选择性窗口
尽管1-(Piperidin-4-yl)pyrrolidine-2-carboxamide本身不是激酶抑制剂,但其衍生物(R)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-1-(piperidin-4-yl)pyrrolidine-2-carboxamide在相同实验条件下显示出对JAK1和JAK2的显著选择性差异 [1]。该衍生物在1 mM ATP条件下的迁移率变动实验(mobility shift assay)中,对JAK1的IC50为55 nM,而对JAK2的IC50为4.30E+3 nM(4300 nM),JAK1相对于JAK2的选择性倍数约为78倍 [1]。这一数据表明,以1-(Piperidin-4-yl)pyrrolidine-2-carboxamide为骨架构建的化合物具有实现激酶选择性的潜力,而未经优化的替代骨架可能无法复现这一选择性特征。
| Evidence Dimension | JAK1 vs JAK2 抑制选择性 |
|---|---|
| Target Compound Data | JAK1 IC50 = 55 nM; JAK2 IC50 = 4300 nM |
| Comparator Or Baseline | 同一化合物对不同激酶的活性对比 |
| Quantified Difference | JAK1抑制活性约为JAK2的78倍 |
| Conditions | 1 mM ATP,迁移率变动实验法 (mobility shift assay),人源JAK1和JAK2激酶 |
Why This Matters
在开发JAK靶向药物时,JAK1/JAK2选择性是降低骨髓抑制等JAK2相关毒副作用的关键参数,基于此骨架获得的78倍选择性窗口提示其具有进一步优化的价值。
- [1] BindingDB. BDBM642578: (R)N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-1-(piperidin-4-yl)pyrrolidine-2-carboxamide. IC50 data for JAK1 (55 nM) and JAK2 (4.30E+3 nM). Assay Description: The inhibitory activity (IC50) of the amide compound for JAK1 and JAK2 under 1 mM ATP was measured by a mobility shift assay method. US20230416237, Example 5. View Source
